6-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine
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Overview
Description
6-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine is a compound that features a pyrrolidine ring attached to a pyridine ring. This structure is significant in medicinal chemistry due to the unique properties conferred by the pyrrolidine ring, such as increased three-dimensional coverage and stereogenicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . Common synthetic methods include:
Ring Construction: This can be achieved through various cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Functionalization: Preformed pyrrolidine rings can be functionalized using reagents such as organoboron compounds in Suzuki–Miyaura coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
6-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can enhance binding affinity and selectivity for certain proteins, leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar structures, such as pyrrolizines and pyrrolidine-2-one.
Pyridine Derivatives: Compounds with similar structures, such as 2-(pyridin-2-yl)pyrimidine.
Uniqueness
6-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine is unique due to its specific combination of a pyrrolidine ring and a pyridine ring, which confers distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
6-methyl-5-pyrrolidin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C10H15N3/c1-7-8(4-5-10(11)13-7)9-3-2-6-12-9/h4-5,9,12H,2-3,6H2,1H3,(H2,11,13) |
InChI Key |
JSTWYQFVVYJOJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C2CCCN2 |
Origin of Product |
United States |
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